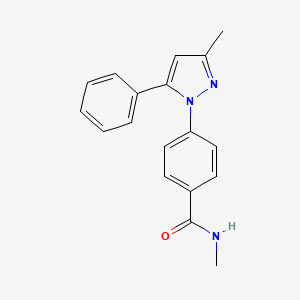
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with N-methyl-4-aminobenzamide under specific conditions. The reaction is usually catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and efficiency .
Chemical Reactions Analysis
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate autophagy proteins as a survival mechanism and induce apoptosis through the p53-mediated pathway . The compound’s effects are mediated by its ability to bind to and modulate the activity of key enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives, known for its biological activities.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds exhibit antioxidant and anticancer activities similar to this compound.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Biological Activity
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing upon diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with benzamide precursors. The structural formula can be represented as follows:
This compound features a pyrazole moiety known for its diverse biological activities, including anti-inflammatory and analgesic properties. The incorporation of the N-methyl group enhances the pharmacological profile by potentially increasing lipophilicity and modifying receptor interactions.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound may act as a potent inhibitor of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells, suggesting significant anticancer activity .
Case Studies
Case Study 1: Anti-inflammatory Activity in Animal Models
In a controlled study involving LPS-induced inflammation in mice, this compound was administered to evaluate its effect on inflammatory markers. The results indicated a marked reduction in serum levels of TNF-alpha and IL-6 compared to control groups, highlighting its potential utility in managing inflammatory diseases .
Case Study 2: Anticancer Efficacy
A separate investigation focused on the compound's effects on tumor growth in xenograft models. Mice treated with this compound exhibited slower tumor growth rates and lower tumor weights compared to untreated controls. Histological analysis revealed reduced cell proliferation markers in treated tumors .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate moderate metabolic stability with an elimination half-life suitable for chronic administration. However, further investigations are needed to fully elucidate its pharmacokinetic profile.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-methyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(14-6-4-3-5-7-14)21(20-13)16-10-8-15(9-11-16)18(22)19-2/h3-12H,1-2H3,(H,19,22) |
InChI Key |
ZIPDZENCWHIONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















